molecular formula C15H19FN2O3 B2644804 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide CAS No. 1903770-40-0

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide

Katalognummer: B2644804
CAS-Nummer: 1903770-40-0
Molekulargewicht: 294.326
InChI-Schlüssel: RUEXOWNBYJSHSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[f][1,4]oxazepin ring which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The presence of the oxazepin ring indicates that this compound might have bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring, which could potentially be achieved through strategies involving the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2-C3 bond .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

  • Synthetic Approaches and Biological Evaluation : Research has focused on the synthesis of fluorobenzothiazole and related compounds, including oxazepine derivatives, for their potential therapeutic applications. Studies include the development of organocatalytic asymmetric Mannich reactions to create compounds with significant pharmacophores that are critical in medicinal chemistry, specifically those with chiral tetrasubstituted C‒F stereocenters which are essential for the development of novel therapeutic agents with high enantioselectivity and yield (Bing Li et al., 2019).

  • Process Development and Scale-Up : There is a focus on the process development for scalable synthesis of benzoxazepine-containing kinase inhibitors, demonstrating the relevance of such compounds in pharmaceutical manufacturing. The processes for synthesizing these compounds have been scaled up, emphasizing their potential utility in therapeutic applications (S. Naganathan et al., 2015).

  • Antimicrobial and Antitumor Activity : Certain fluorine-containing compounds related to oxazepine structures have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown promising activities against various bacterial strains and tumor cell lines, underscoring their potential in addressing antimicrobial resistance and cancer treatment (Amol V. Gadakh et al., 2010).

  • Positron Emission Tomography (PET) Probes : Fluoro-substituted benzoxazole derivatives have been developed as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, with high affinity for Aβ(1-42) aggregates, demonstrate the potential of fluoro-substituted oxazepines in the diagnosis and management of neurodegenerative diseases (M. Cui et al., 2012).

Zukünftige Richtungen

The future research directions for this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential bioactive properties .

Eigenschaften

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-2-3-14(19)17-6-7-18-9-11-8-12(16)4-5-13(11)21-10-15(18)20/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXOWNBYJSHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1CC2=C(C=CC(=C2)F)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.